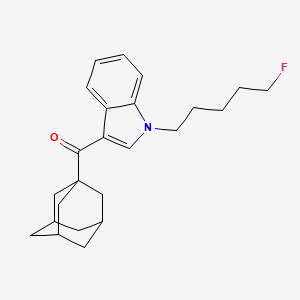

adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone

Overview

Description

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as STS-135, is a synthetic cannabinoid. Synthetic cannabinoids are designer drugs that mimic the effects of natural cannabinoids found in cannabis. STS-135 is known for its high binding affinity and potency at cannabinoid receptors, making it a potent psychoactive substance .

Mechanism of Action

Target of Action

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone, also known as 5BCD1RO66X, is a synthetic cannabinoid . Synthetic cannabinoids are designer drugs that act as ligands to cannabinoid receptors . They have increased binding affinity and potency compared to natural cannabinoids, which can result in toxicity symptoms such as cardiovascular incidents and seizures .

Mode of Action

The compound interacts with cannabinoid receptors, particularly the CB1 and CB2 receptors, which are primarily found in the brain and immune system respectively . The interaction with these receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite .

Biochemical Pathways

The compound undergoes oxidation, hydrolysis, and glucuronidation when incubated with hepatocytes, resulting in 29 metabolites . The predominant metabolites are monohydroxy STS-135 (M25) and dihydroxy STS-135 (M21) . The enzymes responsible for this oxidative metabolism are primarily cytochrome P450 (P450s or CYPs) enzymes .

Pharmacokinetics

The compound is extensively metabolized in human liver microsomes (HLMs) and human intestinal microsomes (HIMs) . Screening assays indicated that CYP3A4 and CYP3A5 could be responsible for the compound’s oxidation . Through incubations with genotyped HLMs, CYP3A4 was identified as the primary oxidative enzyme . Interestingly, CYP2J2, a P450 isoform expressed in cardiovascular tissues, showed high activity towards the formation of M25 . Thus, individuals with low CYP3A4 activity could retain elevated blood concentration of the compound, resulting in toxicity .

Result of Action

The interaction of the compound with cannabinoid receptors can lead to a variety of physiological responses including alterations in mood, memory, pain perception, and appetite . Due to its increased binding affinity and potency, it can result in toxicity symptoms such as cardiovascular incidents and seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several key steps:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

Attachment of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced via a nucleophilic substitution reaction, where a fluorinated alkyl halide reacts with the indole nitrogen.

Coupling with Adamantane: The adamantane moiety is coupled to the indole core through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of STS-135 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes several types of chemical reactions:

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, typically found in liver microsomes, are used for oxidation reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Glucuronidation: UDP-glucuronosyltransferase enzymes facilitate the glucuronidation process.

Major Products Formed

Monohydroxy STS-135 (M25): A hydroxylated metabolite.

Dihydroxy STS-135 (M21): A metabolite with two hydroxyl groups.

Glucuronidated Metabolites: More water-soluble forms of the hydroxylated metabolites.

Scientific Research Applications

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has several scientific research applications:

Pharmacological Studies: Used to study the binding affinity and potency of synthetic cannabinoids at cannabinoid receptors.

Toxicological Research: Investigated for its toxic effects, including cardiovascular incidents and neurotoxicity.

Metabolic Studies: Used to identify the metabolic pathways and enzymes involved in its breakdown.

Forensic Analysis: Employed in forensic toxicology to detect and quantify synthetic cannabinoids in biological samples.

Comparison with Similar Compounds

Similar Compounds

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (5F-APICA): A structurally similar synthetic cannabinoid with similar pharmacological properties.

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA): Another synthetic cannabinoid with a similar structure but different core (indazole instead of indole).

N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (SDB-001): A non-fluorinated analog of STS-135.

Uniqueness

Adamantan-1-yl(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is unique due to its high binding affinity and potency at cannabinoid receptors, as well as its distinct metabolic profile. The presence of the adamantane moiety and the fluoropentyl chain contribute to its stability and bioactivity .

Properties

IUPAC Name |

1-adamantyl-[1-(5-fluoropentyl)indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FNO/c25-8-4-1-5-9-26-16-21(20-6-2-3-7-22(20)26)23(27)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLLMFXPGHZFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017712 | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-62-9 | |

| Record name | 5F-AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364933629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl]tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUORO-AB-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BCD1RO66X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)

![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)